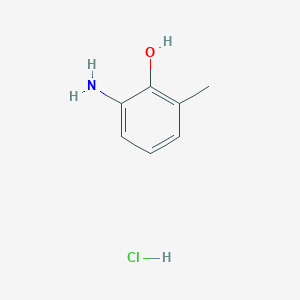

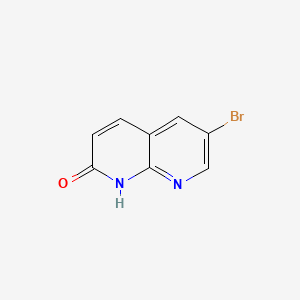

6-cloro-1H-indol-3-carbaldehído

Descripción general

Descripción

6-Chloro-1H-indole-3-carbaldehyde (6-Cl-I3C) is a chemical compound that is a derivative of indole-3-carboxaldehyde. It has been studied for its potential applications in scientific research, and has been found to have a number of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Reacciones Multicomponentes

“6-cloro-1H-indol-3-carbaldehído” y sus derivados son precursores químicos esenciales y eficientes para generar estructuras biológicamente activas . Desempeñan un papel significativo en las reacciones multicomponentes (MCR), que son una estrategia convergente y sostenible de un solo paso en la que más de dos materiales de partida se combinan mediante enlaces covalentes para obtener un solo producto . Las MCR generalmente son de alto rendimiento, fáciles de operar, rápidas y rentables .

Síntesis de Moléculas Activas

El indol-3-carbaldehído y sus derivados son precursores ideales para la síntesis de moléculas activas . Son significativos porque no solo se consideran clave en la síntesis del compuesto farmacéuticamente activo y los alcaloides del indol, sino que desempeñan un papel vital como precursores para la síntesis de diversos derivados heterocíclicos .

Actividad Antiviral

Los derivados del indol, incluido el “this compound”, han mostrado potencial como agentes antivirales . Por ejemplo, se ha descubierto que inhiben la proteasa del virus del dengue con actividad antiviral en cultivo celular .

Actividad Anticancerígena

Se ha descubierto que los derivados del indol tienen propiedades anticancerígenas potenciales . Los piridil-etenil-indoles, que pueden sintetizarse a partir del indol-3-carbaldehído, son inmunomoduladores anticancerígenos potenciales .

Actividad Antibacteriana y Antifúngica

El indol-3-carbaldehído y sus derivados se han utilizado como agentes antibacterianos y antifúngicos . Han mostrado potencial en la lucha contra diversas infecciones bacterianas y fúngicas .

Actividad Antidiabética

Los derivados del indol han mostrado potencial como agentes antidiabéticos . Se han utilizado como agentes hipoglucémicos, que pueden ayudar a controlar los niveles de azúcar en la sangre .

Actividad Antimalárica

Los derivados del indol han mostrado potencial como agentes antimaláricos . Se han utilizado en el desarrollo de medicamentos para combatir la malaria .

Funcionalización de Polímeros

La incorporación de “this compound” facilita la funcionalización de la gelatina para introducir funcionalidad de base de Schiff dentro de la matriz polimérica soluble en agua . Esto se puede utilizar en diversas aplicaciones, que incluyen la administración de fármacos y la ingeniería de tejidos .

Mecanismo De Acción

Target of Action

6-Chloro-1H-indole-3-carbaldehyde, like other members of the indole family, is an ideal precursor for the synthesis of active molecules . It is a chemical precursor for generating biologically active structures .

Mode of Action

It’s known that indole-3-carbaldehyde acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells . This interaction stimulates the production of interleukin-22, which facilitates mucosal reactivity

Biochemical Pathways

Indole derivatives are known to participate in multicomponent reactions (mcrs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . These reactions are high-yielding, operationally friendly, time- and cost-effective , and they can produce products with diverse functional groups .

Pharmacokinetics

The compound’s molecular weight is 17961 , which might influence its bioavailability and pharmacokinetic properties.

Direcciones Futuras

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that 6-chloro-1H-indole-3-carbaldehyde may also have potential applications in this area.

Análisis Bioquímico

Biochemical Properties

6-chloro-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as aminouracilindolone, where the chlorine atom in the indole ring can be substituted with a hydroxylic group to form novel derivatives . These interactions are vital for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .

Cellular Effects

6-chloro-1H-indole-3-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that 6-chloro-1H-indole-3-carbaldehyde may have similar effects on cell signaling and immune responses. Additionally, its role in the synthesis of biologically active molecules indicates its potential impact on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of 6-chloro-1H-indole-3-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can undergo C–C and C–N coupling reactions and reductions due to its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which are essential for the compound’s biological activity. The substitution of the chlorine atom in the indole ring with other functional groups can lead to the formation of novel derivatives with unique biological properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-1H-indole-3-carbaldehyde can change over time. The stability and degradation of this compound are essential factors to consider in in vitro and in vivo studies. The compound’s stability can influence its long-term effects on cellular function, and its degradation products may also have biological activity

Dosage Effects in Animal Models

The effects of 6-chloro-1H-indole-3-carbaldehyde can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have beneficial effects, while high doses can lead to toxicity or adverse effects . It is essential to determine the optimal dosage for achieving the desired biological activity while minimizing potential side effects. This information is crucial for the development of safe and effective therapeutic agents.

Metabolic Pathways

6-chloro-1H-indole-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be oxidized to form indole-3-carboxylic acid, and it can also undergo condensation reactions to form other biologically active molecules

Transport and Distribution

The transport and distribution of 6-chloro-1H-indole-3-carbaldehyde within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for determining the compound’s potential therapeutic applications and its effects on cellular function.

Subcellular Localization

The subcellular localization of 6-chloro-1H-indole-3-carbaldehyde can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

6-chloro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNIXLBHXMSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504410 | |

| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-82-2 | |

| Record name | 6-Chloro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.